(R)-1-(2-Cyanoethyl)piperidine-2-carboxylic acid
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Overview
Description
®-1-(2-Cyanoethyl)piperidine-2-carboxylic acid is a chiral compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Cyanoethyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with cyanoethylating agents under controlled conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Cyanoethyl)piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, primary amines, and oxo compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-1-(2-Cyanoethyl)piperidine-2-carboxylic acid has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(2-Cyanoethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-1-(2-Cyanoethyl)piperidine-2-carboxylic acid include other piperidine derivatives such as:
- Piperidine-2-carboxylic acid
- 1-(2-Cyanoethyl)piperidine
- Piperidine-2-carboxamide
Uniqueness
What sets ®-1-(2-Cyanoethyl)piperidine-2-carboxylic acid apart from these similar compounds is its chiral nature and the presence of both cyano and carboxylic acid functional groups.
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(2R)-1-(2-cyanoethyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c10-5-3-7-11-6-2-1-4-8(11)9(12)13/h8H,1-4,6-7H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
LCBPJUMUZWXAAZ-MRVPVSSYSA-N |
Isomeric SMILES |
C1CCN([C@H](C1)C(=O)O)CCC#N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CCC#N |
Origin of Product |
United States |
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